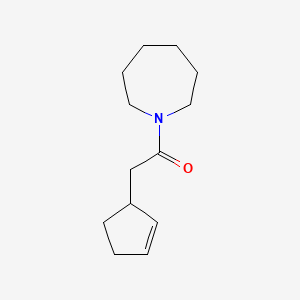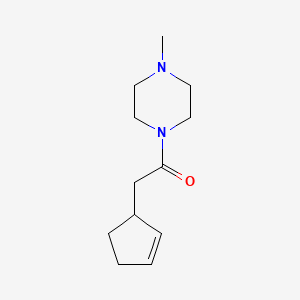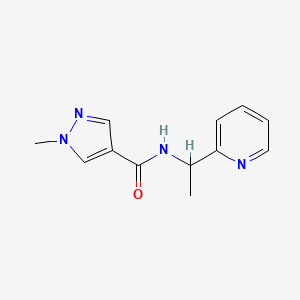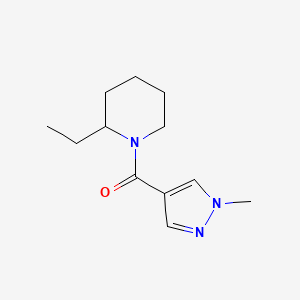
N-propan-2-yl-3-pyridin-3-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propan-2-yl-3-pyridin-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-1930942 and is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 plays a crucial role in the sensation of pain and temperature, and its inhibition has been shown to have potential benefits in treating various pain-related disorders.
作用机制
N-propan-2-yl-3-pyridin-3-ylpropanamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger the release of neurotransmitters, leading to the sensation of pain. By inhibiting TRPV1, this compound reduces the influx of calcium ions, thereby reducing pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain. The compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
实验室实验的优点和局限性
One advantage of N-propan-2-yl-3-pyridin-3-ylpropanamide is its selectivity for the TRPV1 ion channel. This selectivity reduces the likelihood of off-target effects, making it a useful tool for studying the role of TRPV1 in pain sensation. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-propan-2-yl-3-pyridin-3-ylpropanamide. One area of interest is the development of more soluble analogs of the compound, which would improve its pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of the compound for its potential therapeutic applications. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation, warrants further investigation.
合成方法
The synthesis of N-propan-2-yl-3-pyridin-3-ylpropanamide involves a multistep process that begins with the reaction of 3-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with propanoyl chloride to form the final product, this compound.
科学研究应用
N-propan-2-yl-3-pyridin-3-ylpropanamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, it has been shown to reduce hypersensitivity to thermal and mechanical stimuli, indicating its potential for treating chronic pain.
属性
IUPAC Name |
N-propan-2-yl-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)13-11(14)6-5-10-4-3-7-12-8-10/h3-4,7-9H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQRFZPLKBSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

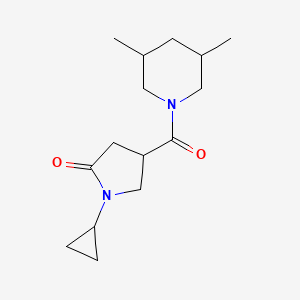
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
